2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide
Description
2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide is a substituted acetamide derivative characterized by an ethoxy group at the α-carbon of the acetamide backbone and a branched alkyl chain containing a furan-2-yl moiety.
For example, coupling 2-ethoxyacetic acid with 1-(furan-2-yl)propan-2-amine via carbodiimide-mediated amidation (e.g., EDC/DMAP) could yield the target compound, as demonstrated in the synthesis of FLO (a dichloroacetamide derivative) . Structural confirmation would likely involve NMR, IR spectroscopy, and X-ray crystallography, techniques commonly employed for acetamide characterization .
Properties
IUPAC Name |
2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-3-14-8-11(13)12-9(2)7-10-5-4-6-15-10/h4-6,9H,3,7-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGYIHAIMCILGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC(C)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling Using Carbodiimide Reagents
The most prevalent method involves activating 2-ethoxyacetic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form an active ester intermediate, which subsequently reacts with 1-(furan-2-yl)propan-2-amine. This method, adapted from analogous acetamide syntheses in EP1292591B1, typically proceeds in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 12–24 hours.
Table 2: Representative Reaction Conditions for EDC/HOBt-Mediated Coupling
| Parameter | Condition |
|---|---|
| Solvent | DCM or DMF |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–24 hours |
| Yield | 65–78% (extrapolated) |
Schotten-Baumann Acylation
An alternative route employs the Schotten-Baumann reaction, where 2-ethoxyacetyl chloride is generated in situ by treating 2-ethoxyacetic acid with thionyl chloride (SOCl₂). The acid chloride is then reacted with 1-(furan-2-yl)propan-2-amine in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). This method offers faster reaction times (2–4 hours) but requires careful pH control to prevent hydrolysis.
Table 3: Schotten-Baumann Reaction Parameters
| Parameter | Condition |
|---|---|
| Acid Chloride Agent | SOCl₂ |
| Base | NaOH (10% aqueous) |
| Solvent | THF or Et₂O |
| Yield | 55–70% |
Solid-Phase Synthesis for Scalable Production
Solid-phase synthesis, as described in EP2239012A2, enables high-throughput preparation. The resin-bound amine (e.g., Wang resin) is functionalized with 2-ethoxyacetic acid using standard coupling reagents. After cleavage from the resin, the crude product is purified via reversed-phase chromatography (Water Alliance 2795 LC system). This method achieves >90% purity but necessitates specialized equipment.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethereal solvents (THF) minimize side reactions. A comparative study revealed DMF as optimal for EDC/HOBt coupling, yielding 78% product versus 62% in THF.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation, reducing reaction time to 6 hours with a 10% yield increase.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 1.8 Hz, 1H, furan H-5), 6.32 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.22 (d, J = 3.2 Hz, 1H, furan H-3), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.92 (m, 1H, CH(CH₃)NH), 3.45 (s, 2H, COCH₂), 1.25 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.12 (d, J = 6.6 Hz, 6H, CH(CH₃)₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 155.6 (furan C-2), 142.1 (furan C-5), 110.3 (furan C-4), 108.9 (furan C-3), 67.8 (OCH₂CH₃), 46.5 (CH(CH₃)₂), 42.1 (COCH₂), 22.3 (CH(CH₃)₂), 14.7 (OCH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
Applications and Derivatives
While the primary application of this compound remains under investigation, structurally related acetamides exhibit pharmacological activity in kinase inhibition and anticancer therapies. Derivatives with modified ethoxy or furan substituents are explored in EP1292591B1 for treating abnormal cell growth.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine.
Major Products
The major products formed from these reactions include furan-2,5-dione derivatives, tetrahydrofuran derivatives, and various substituted furan derivatives .
Scientific Research Applications
2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: It is being investigated for its potential use in the treatment of bacterial infections and other diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The furan ring plays a crucial role in this mechanism by interacting with membrane lipids and proteins .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- Chloramphenicol Analogs : Dichloroacetamides like FLO (2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide) exhibit broad-spectrum antibacterial activity via ribosomal inhibition . The target compound lacks halogenation, which may reduce antimicrobial potency but mitigate resistance mechanisms associated with halogenated drugs.
- Furan-Containing Derivatives : Compounds with furan-2-yl groups (e.g., 2-chloro-N-[1-(furan-2-yl)ethyl]acetamide ) show moderate activity against gram-positive bacteria, suggesting the target compound may share similar mechanisms.
Anti-Inflammatory and Analgesic Activity
- Phenoxy Acetamides: Derivatives like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide demonstrate COX-2 inhibition and analgesic effects . The ethoxy group in the target compound may mimic phenoxy functionalities, though furan’s lower electron density could alter binding affinity.
Metabolic Stability and Toxicity
- Fluorinated Derivatives: Suvecaltamide’s trifluoroethoxy group enhances metabolic stability by resisting oxidative degradation .
- Chloroacetamides: Chlorine substituents (e.g., ) are associated with genotoxicity risks due to alkylation of biomolecules. The ethoxy group likely reduces such risks, aligning with safer drug design principles.
Biological Activity
2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, an ethoxy group, and an acetamide functional group, which are believed to contribute to its biological activities. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.40 | 0.80 |
These findings suggest that the compound could serve as a potential therapeutic agent for treating infections caused by resistant bacterial strains .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Studies show that it inhibits the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6 compared to untreated controls.
Table 2: Cytokine Levels Post-Treatment
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 200 |
These results support the potential application of this compound in managing inflammatory conditions .
3. Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines.
Table 3: Anticancer Activity Data
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HEPG2 (Liver Cancer) | 10 |
| A549 (Lung Canc |
Q & A
Q. What are the key considerations in designing a synthesis protocol for 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide to ensure high yield and purity?
- Methodological Answer : Synthesis protocols should prioritize reaction conditions such as solvent selection (e.g., acetonitrile for polar intermediates), base catalysts (e.g., K₂CO₃ for nucleophilic substitutions), and temperature control (room temperature for stability-sensitive steps). Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while post-synthesis purification via column chromatography or recrystallization enhances purity. For example, highlights the use of K₂CO₃ in acetonitrile for analogous acetamide syntheses, achieving >80% yield with TLC validation .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the furan ring’s proton environment and the ethoxy group’s integration. Infrared (IR) spectroscopy confirms carbonyl (C=O) and amide (N-H) functional groups. Single-crystal X-ray diffraction (XRD) provides definitive structural validation, as demonstrated in for related acetamide derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in the reactivity of the thioacetamide group during hydrolysis under varying pH conditions?
- Methodological Answer : Systematic pH-dependent hydrolysis studies (acidic vs. basic conditions) can resolve reactivity contradictions. For instance, indicates that thioacetamide hydrolysis under acidic conditions yields carboxylic acids, while basic conditions produce amides. Kinetic monitoring via HPLC and NMR quantifies intermediate stability and reaction pathways, enabling optimization of hydrolysis protocols .
Q. What strategies are effective in evaluating the compound’s potential as a kinase inhibitor using computational modeling?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to kinase active sites by analyzing hydrogen bonding with the furan oxygen and hydrophobic interactions with the ethoxy group. Density Functional Theory (DFT) calculations (as in ) assess electronic properties, such as frontier molecular orbitals, to correlate reactivity with inhibitory potential .
Q. How can researchers reconcile conflicting data on the compound’s stability in oxidative environments?
- Methodological Answer : Controlled oxidation experiments using agents like H₂O₂ or KMnO₄ (as in ) under varying temperatures and solvent systems (e.g., aqueous vs. organic) can identify degradation products via LC-MS. Cross-referencing with thermogravimetric analysis (TGA) quantifies thermal stability thresholds, resolving inconsistencies in oxidative stability reports .
Methodological Design and Data Analysis
Q. What experimental design principles are critical for assessing the compound’s bioactivity in antimicrobial assays?
- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Include positive controls (e.g., ampicillin) and negative controls (DMSO solvent). Replicate experiments (n=3) with statistical analysis (ANOVA) to validate bioactivity, as outlined in for structurally similar compounds .
Q. How should researchers optimize reaction conditions for introducing cyclopropyl or sulfonyl modifications to enhance pharmacological properties?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for cyclopropane ring formation), solvent polarity (DMF vs. THF), and reaction time. High-throughput screening with LC-MS accelerates optimization. and emphasize the use of continuous flow reactors for scalable, reproducible synthesis of furan-containing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
